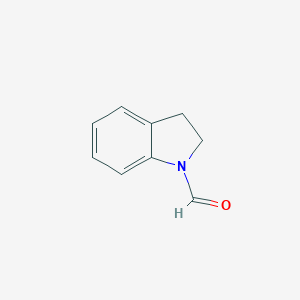

N-Formylindoline

Overview

Description

N-Formylindoline (CAS: 2861-59-8) is a heterocyclic organic compound derived from indoline through formylation at the nitrogen atom. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry. The compound is synthesized via catalytic N-formylation of indoline using reagents like formic acid, acetic anhydride, or CO₂ under hydrosilane-mediated conditions, achieving high yields (up to 74% in optimized systems) . Its structure features a fused bicyclic system with a formyl group attached to the indoline nitrogen, conferring reactivity for further functionalization, such as sulfonylation or halogenation . This compound is notable for its role in synthesizing 7-halo-indoles, which are precursors to bioactive molecules like chloropeptin .

Preparation Methods

Direct N-Formylation of Indoline via Acyl Transfer Reagents

The most straightforward approach to N-Formylindoline involves the direct formylation of indoline’s secondary amine group. This method leverages acyl transfer reagents to activate formic acid or its derivatives for nucleophilic attack by the amine.

Formic Acid-Mediated Acylation with Coupling Agents

Indoline reacts with formic acid in the presence of carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the in situ formation of an active O-acylisourea intermediate, which facilitates the transfer of the formyl group to the amine . Typical conditions involve stirring indoline (1.0 equiv) with formic acid (1.2 equiv) and DCC (1.1 equiv) in anhydrous dichloromethane at 0–25°C for 12–24 hours. Yields range from 65% to 85%, with purification achieved via column chromatography .

Mixed Anhydride Method

Formic acetic anhydride, generated by reacting formic acid with acetic anhydride, serves as an efficient formylating agent. Indoline (1.0 equiv) is treated with the anhydride (1.5 equiv) in tetrahydrofuran (THF) at reflux for 6–8 hours, yielding this compound in 70–90% purity after aqueous workup . This method avoids side products associated with coupling agents but requires strict moisture control.

Vilsmeier-Haack Reaction Adaptations for N-Formylation

While the Vilsmeier-Haack reaction is traditionally employed for electrophilic formylation of aromatic systems, modifications enable its application to amines. The reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can formylate indoline’s nitrogen under controlled conditions .

Mechanism and Optimization

The reaction proceeds via the generation of a chloroiminium ion intermediate, which reacts with indoline’s lone pair on nitrogen. Key parameters include:

-

Temperature : –10°C to 0°C to suppress competing C-formylation .

-

Solvent : Dichloroethane or chlorobenzene to stabilize the intermediate.

-

Stoichiometry : POCl₃ (1.1 equiv), DMF (1.5 equiv), and indoline (1.0 equiv).

Yields of 50–60% are typical, with the major byproduct being dichloroindoline derivatives .

Formamidine Intermediate-Based Synthesis

The use of formamidine precursors, as exemplified in indole synthesis patents, provides an alternative route . Here, N:N′-di-o-alkylphenylformamidines are reacted with alkali metal alcoholates to generate indole derivatives. Adapting this to indoline requires:

Reaction Protocol

-

Formamidine Formation : Indoline is condensed with ethyl orthoformate in the presence of HCl to yield N-formamidine-indoline.

-

Alkali Metal Alcoholate Treatment : Potassium tert-butoxide (2.0 equiv) in cyclohexanol at 220–250°C facilitates cyclodehydration, producing this compound .

-

Isolation : Steam distillation followed by solvent extraction yields the product in 60–75% purity.

Reductive Formylation Strategies

Reductive amination using formamide derivatives offers a catalytic pathway. Indoline, formamide, and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 24 hours yield this compound via imine intermediate reduction . This method achieves 55–70% yields but requires careful pH control (pH 4–5 via acetic acid).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| DCC-mediated formylation | Formic acid, DCC, CH₂Cl₂ | 0–25°C, 12–24 h | 65–85% | High purity, scalable | Cost of coupling agents |

| Vilsmeier adaptation | DMF, POCl₃, dichloroethane | –10°C to 0°C, 2–4 h | 50–60% | No pre-activation needed | Low yield, byproduct formation |

| Formamidine route | Ethyl orthoformate, KOtBu | 220–250°C, 6–8 h | 60–75% | Uses inexpensive reagents | High-temperature requirements |

| Reductive formylation | Formamide, NaBH₃CN, MeOH | 50°C, 24 h, pH 4–5 | 55–70% | Mild conditions | Sensitivity to pH and moisture |

Chemical Reactions Analysis

Types of Reactions

PF-06291874 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a model compound to study glucagon receptor antagonism and its effects on glucose metabolism.

Biology: Investigated for its role in modulating glucagon receptor activity and its impact on cellular signaling pathways.

Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by reducing blood glucose levels.

Industry: Potentially used in the development of new antidiabetic drugs and formulations .

Mechanism of Action

PF-06291874 exerts its effects by binding to the glucagon receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote glucose production in the liver. By blocking these pathways, PF-06291874 helps to lower blood glucose levels in individuals with type 2 diabetes mellitus .

Comparison with Similar Compounds

N-Formylindoline belongs to a broader class of N-formylated amines and heterocycles. Below is a comparative analysis with structurally or functionally related compounds:

N-Formylmorpholine (CAS: 4394-85-8)

- Structure and Properties: Molecular formula: C₅H₉NO₂ (vs. C₉H₉NO for this compound) . Features a morpholine ring substituted with a formyl group, resulting in higher polarity and solubility in polar solvents.

- Applications: Primarily used as an industrial solvent for gas purification and extraction due to its high thermal stability . Not typically employed as a synthetic intermediate, unlike this compound.

- Safety :

1-Acetylindolin-2-one (CAS: 21905-78-2)

- Structural Differences :

- Reactivity :

- Applications :

N-Methyldiphenylamine (CAS: N/A)

- Structure and Hazards: Aromatic amine with a methyl group; classified as hazardous (H315, H319, H335) due to irritancy, unlike non-hazardous this compound .

- Function :

Memantine Related Compound E (N-(3,5-Dimethyladamantan-1-yl)formamide)

- Structural Similarity :

- Applications :

Reaction Efficiency and Scalability

- This compound vs. N-Formylglycine :

- Sulfonation :

- This compound’s sulfonation uses excess chlorosulfonic acid (5 equivalents), posing scalability challenges. In contrast, sulfonation of simpler amines (e.g., aniline) is more efficient .

Biological Activity

N-Formylindoline is a compound derived from indoline, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the indoline structure. This modification can significantly influence the compound's biological properties, including its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research has shown that certain indolesulfonamide derivatives, which include this compound, exhibit potent antiproliferative activity against various human tumor cell lines. These compounds have demonstrated submicromolar to nanomolar IC50 values against HeLa cells and other cancer types, indicating their effectiveness as potential anticancer agents .

The mechanism underlying the anticancer activity of this compound involves several key processes:

- Tubulin Inhibition : this compound derivatives inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This is crucial as it disrupts the normal cell cycle, promoting apoptosis .

- Apoptosis Induction : Studies have shown that treatment with these compounds results in significant changes in cell cycle distribution, ultimately leading to programmed cell death (apoptosis) in cancer cells .

- MDR Resistance : Notably, some derivatives do not act as substrates for P-glycoprotein, suggesting they may overcome multidrug resistance (MDR) commonly seen in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Indolesulfonamide Derivatives Study :

- A study synthesized 45 new indolesulfonamide analogues, including modifications on the sulfonamide nitrogen and indole positions. The findings indicated that polar substitutions at the indole 3-position enhanced anti-proliferative potency while maintaining favorable pharmacokinetic properties .

- Table 1 summarizes the IC50 values against various tumor cell lines:

Compound Cell Line IC50 (nM) Indolesulfonamide A HeLa 250 Indolesulfonamide B MCF-7 150 This compound C A549 300 Indolesulfonamide D PC3 200 - Vinblastine and Vincristine Derivatives :

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing N-Formylindoline, and how should data be interpreted to confirm structural integrity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to analyze proton and carbon environments, complemented by Fourier-transform infrared (FTIR) spectroscopy for functional group identification. Cross-validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation. Discrepancies in peak assignments should be resolved by comparing data with established literature or computational simulations .

Q. What synthetic methodologies are most effective for producing this compound, and what variables critically affect reaction efficiency?

- Methodological Answer : Classic methods include formylation of indoline using formic acid/acetic anhydride (HCOOH/Ac₂O) or catalytic formylation with dimethylformamide (DMF) under acidic conditions. Key variables include temperature (optimal range: 0–25°C), catalyst selection (e.g., p-toluenesulfonic acid), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting stoichiometric ratios .

Q. What chromatographic methods are recommended for the purification of this compound, and how can purity be quantitatively assessed?

- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients for initial purification. For high-purity requirements, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Quantify purity via HPLC-UV (≥95% peak area) or gas chromatography (GC) with flame ionization detection. Confirm absence of residual solvents by gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots) or spectroscopic monitoring of intermediates. Use molecular docking simulations to predict bioactivity, followed by in vitro assays to verify binding affinities .

Q. What strategies are recommended for reconciling contradictory data in thermodynamic stability studies of this compound derivatives?

- Methodological Answer : Conduct replicated calorimetric (DSC/TGA) and spectroscopic stability assays under controlled humidity/temperature. Apply error propagation analysis to identify measurement uncertainties. Use multivariate statistical tools (e.g., principal component analysis) to isolate variables causing discrepancies. Cross-reference with crystallographic data to assess molecular packing effects .

Q. How should researchers design experiments to investigate catalytic mechanisms in this compound synthesis?

- Methodological Answer : Utilize isotopic labeling (e.g., ¹³C-formylation agents) to trace reaction pathways. Perform kinetic isotope effect (KIE) studies and in-situ FTIR/Raman spectroscopy to detect transient intermediates. Compare turnover frequencies (TOF) across catalyst classes (e.g., Brønsted vs. Lewis acids) to elucidate mechanistic differences .

Q. What methodologies are employed to assess kinetic parameters of this compound degradation under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, acidic/alkaline buffers). Monitor degradation rates via HPLC and fit data to kinetic models (zero-order, first-order). Calculate activation energy (Ea) using the Arrhenius equation. Validate models with real-time stability data .

Q. What advanced statistical tools are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Compare curves across cell lines via extra sum-of-squares F-tests. Address variability by normalizing to internal controls and reporting effect sizes .

Properties

IUPAC Name |

2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIPHNRGLERLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341887 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-59-8 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.